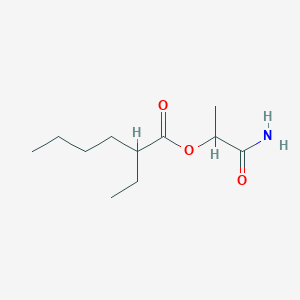
1-Amino-1-oxopropan-2-yl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-oxopropan-2-yl 2-ethylhexanoate: is a chemical compound with the molecular formula C11H21NO3 It is known for its unique structure, which includes an amino group, a ketone group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate can be synthesized through a multi-step process involving the reaction of 2-ethylhexanoic acid with 1-amino-1-oxopropan-2-ol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the reaction rate. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form a secondary alcohol using reducing agents such as sodium borohydride.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the ethylhexanoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 1-nitro-1-oxopropan-2-yl 2-ethylhexanoate.
Reduction: Formation of 1-amino-1-hydroxypropan-2-yl 2-ethylhexanoate.
Substitution: Formation of 1-amino-1-oxopropan-2-yl substituted derivatives.
Scientific Research Applications
Chemistry: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor agonists. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-amino-1-oxopropan-2-yl 2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the ester linkage can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-Amino-1-oxopropan-2-yl acetate
- 1-Amino-1-oxopropan-2-yl butyrate
- 1-Amino-1-oxopropan-2-yl hexanoate
Comparison: 1-Amino-1-oxopropan-2-yl 2-ethylhexanoate is unique due to its longer alkyl chain (2-ethylhexanoate) compared to other similar compounds. This longer chain can influence its solubility, reactivity, and biological activity. The presence of the 2-ethylhexanoate group also provides steric hindrance, which can affect the compound’s interaction with molecular targets.
Properties
CAS No. |
6288-15-9 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 2-ethylhexanoate |
InChI |
InChI=1S/C11H21NO3/c1-4-6-7-9(5-2)11(14)15-8(3)10(12)13/h8-9H,4-7H2,1-3H3,(H2,12,13) |
InChI Key |
YTWHORWZTZTBSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


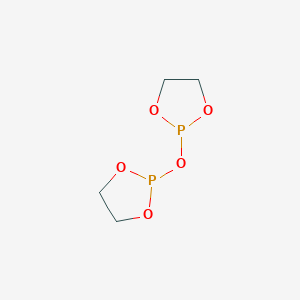

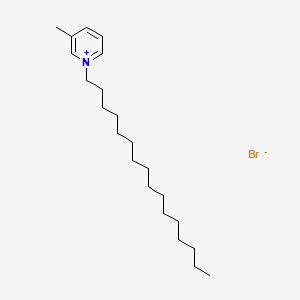
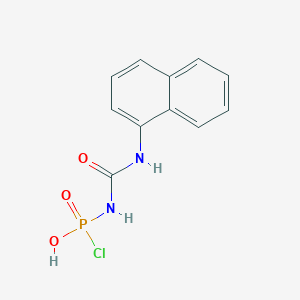


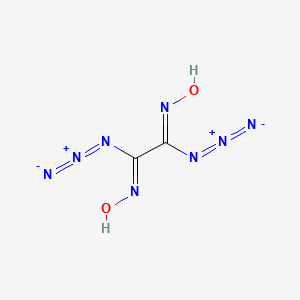
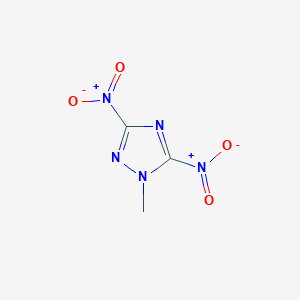
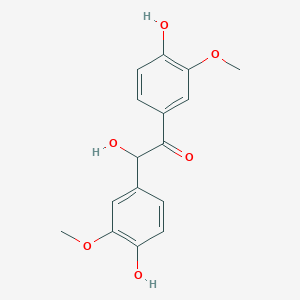
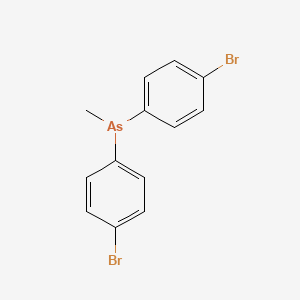
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)
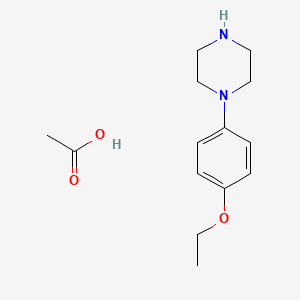
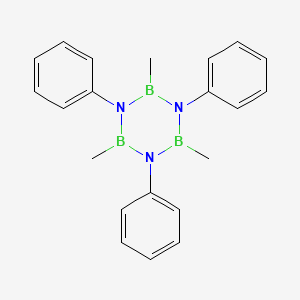
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
